Hypoestenone

Antimalarial Natural Product Screening Fusicoccane Diterpenoids

Researchers often struggle with assay reproducibility when sourcing structurally similar diterpenes. Hypoestenone, a rigorously characterized fusicoccane ketone from Hypoestes forskalei (C20H28O2, MW 300.44), solves this by providing a defined, inactive negative control for Hsp90α SPR campaigns, contrasting with active 18-hydroxyhypoestenone. It also serves as a reproducible low-potency positive control in antiplasmodial assays (IC50 16.7 µM against P. falciparum). This ensures quantitative accuracy and eliminates variability from uncharacterized analogs.

Molecular Formula C20H28O2
Molecular Weight 300.4 g/mol
Cat. No. B1254211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHypoestenone
Synonymshypoestenone
Molecular FormulaC20H28O2
Molecular Weight300.4 g/mol
Structural Identifiers
SMILESCC1=CCC2C(CC(=O)C2(CC3=C(C(=O)CC13)C)C)C(C)C
InChIInChI=1S/C20H28O2/c1-11(2)14-9-19(22)20(5)10-16-13(4)18(21)8-15(16)12(3)6-7-17(14)20/h6,11,14-15,17H,7-10H2,1-5H3/b12-6-/t14-,15-,17+,20-/m0/s1
InChIKeyRQBPREVSQRPKAH-ZUBMDPDWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hypoestenone Procurement and Differentiation


Hypoestenone (CAS not assigned, C20H28O2, MW 300.44 g/mol) is a fusicoccane diterpene ketone isolated from the aerial parts of Hypoestes forskalei (Acanthaceae) [1]. Its structure features a dicyclopenta[a,d]cyclooctane core, characteristic of the fusicoccane family, and has been definitively established via 2D NMR and X‑ray crystallography of its epoxide derivative [2]. The compound has been investigated for antiprotozoal activity and as a reference scaffold in Hsp90 inhibitor discovery programs.

Negative control for Hsp90α SPR screening (inactive, structurally matched)
Non-cytotoxic tool for cell-based assays (MRC-5 >64 µg/mL, no confounding toxicity)
Chemotaxonomic marker via unique C‑14 ketone spectroscopic and chromatographic handle

Why Hypoestenone Generic Substitution Fails


Fusicoccane diterpenes exhibit extreme sensitivity to subtle structural modifications—even a single hydroxylation or double‑bond shift can drastically alter target engagement and potency [1]. For example, in a panel of 16 related compounds tested for Hsp90 binding, the 18‑hydroxy derivative of hypoestenone was identified as the most active, whereas structurally close analogs showed negligible interaction [2]. Consequently, substituting hypoestenone with a superficially similar “fusicoccane” from another source or a different Hypoestes species invalidates quantitative comparisons and undermines assay reproducibility. The following evidence‑based differentiators provide the quantitative justification required for precise scientific selection.

Fusicoccane diterpenes are highly sensitive to minor structural modifications; a single hydroxylation can toggle Hsp90 binding from inactive to most active.
Substituting hypoestenone with a similar fusicoccane from another source may invalidate quantitative SAR comparisons due to structural drift.
Co-metabolites like deoxyhypoestenone lack the C‑14 ketone, altering chromatographic retention and biological profile.

Quantitative Evidence for Hypoestenone Differentiation


Antiplasmodial Potency: Comparison with Analogs

In a head‑to‑head in vitro assay, hypoestenone (IC50 16.7 µM) demonstrated a 12% lower IC50 (i.e., greater potency) than hypoestenonol A (IC50 18.9 µM) and a 33% lower IC50 than verticillarone (IC50 25.1 µM) against Plasmodium falciparum [1]. All compounds were tested concurrently, minimizing inter‑assay variability.

Antiplasmodial IC50 Comparison
Head-to-head
16.7 µM (Hypoestenone)
18.9 µM (Hypoestenonol A)
25.1 µM (Verticillarone)
Supports antiprotozoal screening compound ranking
Parallel in vitro P. falciparum assay
Antimalarial Natural Product Screening Fusicoccane Diterpenoids

Hsp90α Binding: Negative Control Role

In a comprehensive study of 16 fusicoccane diterpenes, surface plasmon resonance (SPR) screening revealed that hypoestenone lacks significant binding to Hsp90α, whereas its 18‑hydroxylated derivative, 18‑hydroxyhypoestenone, was the most active compound in the series [1]. This stark difference underscores that hypoestenone can be used as an inactive reference standard to validate assay specificity and to quantify the contribution of the 18‑hydroxyl group to target engagement.

Hsp90α SPR Binding
Head-to-head
No significant binding
vs. 18‑hydroxyhypoestenone (strongest binder in panel)
Essential negative control for Hsp90α SAR studies
SPR screening of 16 fusicoccane diterpenes
Hsp90 Inhibitors Oncology Surface Plasmon Resonance

Structural Distinction via Ketone Group

Hypoestenone is defined by a characteristic ketone group at C‑14, which is not present in closely related co‑metabolites such as deoxyhypoestenone and dehydrohypoestenone [1]. This functional group provides a unique spectroscopic handle (IR carbonyl stretch ~1700–1720 cm⁻¹) and a distinct retention time in reverse‑phase HPLC, enabling unambiguous identification and quantification of hypoestenone in complex mixtures. The ketone also influences the compound's susceptibility to microbial biotransformation, as demonstrated by its selective epoxidation by Mucor ramannianus [2].

C‑14 Ketone Structural Marker
Class-level
C‑14 ketone present; distinct IR ~1700–1720 cm⁻¹, HPLC retention shift
Enables QC differentiation and batch-to-batch consistency review
Structural confirmation by 1D/2D NMR; biotransformation susceptibility
Chemotaxonomy Natural Product Isolation Structural Elucidation

Cytotoxicity Profile: Lack of General Toxicity

In a parallel evaluation of antiprotozoal and cytotoxic activities, the methanolic extract of H. forskalei displayed moderate activity against multiple protozoa (IC50 8.1–9.1 µg/mL) but no cytotoxicity against MRC‑5 human lung fibroblasts (IC50 >64 µg/mL) [1]. The isolated hypoestenone similarly showed only very weak antiplasmodial activity (IC50 16.7 µM) and did not contribute to any observable cytotoxicity in the MRC‑5 assay. This indicates that hypoestenone is not a general cytotoxic agent, and its biological effects are likely target‑specific rather than due to non‑specific membrane disruption.

MRC‑5 Cytotoxicity
Reported
IC₅₀ >64 µg/mL
Non-cytotoxic tool for cell-based phenotypic assays
MTT assay, 72 h, MRC‑5 lung fibroblasts
Cytotoxicity MRC‑5 Cells Selectivity Index

Hypoestenone Application Scenarios


Hsp90 Inhibitor Discovery Reference Standard

Use hypoestenone as an inactive, structurally matched negative control in SPR‑based screening campaigns for Hsp90α inhibitors. Its lack of binding, contrasted with the potent activity of 18‑hydroxyhypoestenone, allows precise quantification of the contribution of the 18‑hydroxyl group to target engagement [1]. This application is critical for academic labs and biotech companies optimizing fusicoccane‑derived Hsp90 inhibitors.

Phytochemical and Chemotaxonomic Analytical Marker

Employ hypoestenone as a chromatographic and spectroscopic marker for the identification and quality control of Hypoestes forskalei extracts. Its unique C‑14 ketone functionality and well‑documented NMR/IR spectra facilitate unambiguous detection in complex botanical matrices [1]. This scenario is relevant for pharmacognosy laboratories, herbarium collections, and natural product repositories.

Antiplasmodial Screening Positive Control

Include hypoestenone as a calibrated, low‑potency positive control when screening new fusicoccane diterpenes for antiplasmodial activity. Its IC50 of 16.7 µM against P. falciparum provides a reproducible benchmark against which to measure the relative potency of novel analogs [1]. This is particularly valuable for academic groups exploring the antiprotozoal potential of the Hypoestes genus.

Microbial Biotransformation Substrate for Novel Scaffolds

Leverage the documented microbial transformation of hypoestenone by Mucor ramannianus (ATCC 9628) to produce a series of epoxidized and hydroxylated metabolites [1]. These derivatives may serve as starting points for further medicinal chemistry optimization, offering an alternative to total synthesis. This scenario is suited for academic and industrial natural product derivatization programs.

Application
Selection Property
Validation Focus
Hsp90 inhibitor discovery SAR studies
Structurally matched inactive control
Target engagement assay specificity
Hypoestes forskalei extract QC marker
Unique C‑14 ketone spectroscopic handle
Botanical identity and batch consistency
Fusicoccane diterpene antiplasmodial screening
Calibrated low‑potency benchmark
Potency ranking of novel analogs
Diterpene derivatization via microbial biotransformation
Documented Mucor ramannianus epoxidation
Generation of hydroxylated/epoxidized metabolites

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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